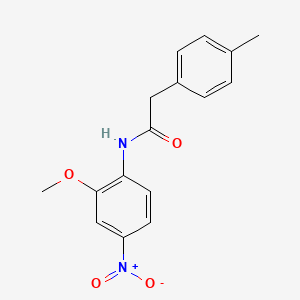

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-3-5-12(6-4-11)9-16(19)17-14-8-7-13(18(20)21)10-15(14)22-2/h3-8,10H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQARQVMQDJOISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide typically involves the following steps:

Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the para position, yielding 2-methoxy-4-nitroaniline.

Acylation: The nitroaniline derivative is then subjected to acylation with 4-methylphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the nitration and acylation steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

Substitution: Sodium methoxide or other nucleophiles.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Reduction: 2-methoxy-4-aminophenyl-2-(4-methylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-methoxy-4-nitrophenylacetic acid and 4-methylphenylamine.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and methoxy groups can influence its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Physical Properties

The table below compares key structural features and properties of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide with analogs:

Key Observations :

- This contrasts with simpler analogs like N-(4-Methoxy-2-nitrophenyl)acetamide, which lacks the α-methylphenyl group .

- Lipophilicity: The 4-methylphenyl group increases hydrophobicity compared to compounds with polar substituents (e.g., azides or amino groups) .

- Synthetic Complexity : Benzoyl and benzylpiperazine substituents in CDD-823953 suggest higher synthetic challenges compared to the target compound’s simpler p-tolyl group .

Solubility and Pharmacokinetics

- Solubility : The nitro and methoxy groups may enhance water solubility compared to purely alkyl-substituted acetamides. However, the 4-methylphenyl group counteracts this by increasing logP .

- Comparative Data: N-(4-Hydroxy-2-nitrophenyl)acetamide () exhibits improved solubility due to its phenolic -OH group, highlighting how minor substituent changes alter physicochemical behavior .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a methoxy group, a nitro group, and an acetamide moiety, which contribute to its biological properties.

Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Methoxy, nitro, acetamide |

| Molecular Weight | 286.33 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, the presence of the nitro group is known to enhance antibacterial effects by participating in redox reactions critical in microbial environments.

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies report Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar compounds have demonstrated antifungal properties against strains like Candida albicans, with MIC values indicating substantial inhibition .

The mechanism of action primarily involves the modulation of enzyme activity through binding interactions. The nitro group may facilitate electron transfer processes that disrupt microbial cellular functions. Additionally, the methoxy group can enhance lipophilicity, aiding in membrane penetration .

Case Studies

-

Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of this compound against E. coli and Bacillus subtilis. Results indicated a strong correlation between the concentration of the compound and its inhibitory effect, with significant zones of inhibition observed at higher concentrations.

Bacterial Strain Zone of Inhibition (mm) MIC (µM) E. coli 24 8 Bacillus subtilis 22 6 - Antifungal Study : Another investigation focused on its antifungal activity against Candida albicans, revealing an MIC of 16.69 µM, showcasing its potential as a therapeutic agent in treating fungal infections .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Nitration : Introduction of the nitro group onto the phenyl ring.

- Methoxylation : Addition of the methoxy group using methylating agents.

- Acetamidation : Formation of the acetamide linkage through acylation reactions.

These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide?

- Methodology :

- Synthesis : Adapt acetylation protocols from structurally similar compounds. For example, react 2-methoxy-4-nitroaniline with 2-(4-methylphenyl)acetyl chloride in anhydrous acetic acid under reflux (70–80°C, 6–8 hours). Monitor progress via thin-layer chromatography (TLC) .

- Purification : Recrystallize the crude product using ethanol/water mixtures to achieve ≥95% purity .

- Characterization :

- NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), nitro (meta to acetamide), and aromatic protons (δ 6.5–8.0 ppm). Compare with analogs like N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 60:40) to confirm purity (>98%) .

Q. How can researchers confirm structural integrity and purity of the compound?

- Analytical Workflow :

- FT-IR : Validate functional groups (amide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: ~329 g/mol).

- XRD : For crystalline samples, use SHELX software for structure refinement .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic or biological activity data for this compound?

- Data Reconciliation Strategies :

- Crystallographic Validation : Resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) by solving the crystal structure via XRD .

- Comparative Analysis : Cross-reference bioactivity data with structurally related compounds (e.g., nitro positional isomers) to identify structure-activity relationships. For example, meta-nitro substitution may enhance antimicrobial activity compared to para isomers .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

- Mechanistic and Synthetic Optimization :

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl rings (e.g., replace methoxy with ethoxy or halogen groups) and assess interactions with biological targets (e.g., enzyme inhibition assays) .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative degradation .

Q. How to design experiments for assessing the compound’s potential as a kinase inhibitor?

- Experimental Design :

- In Vitro Assays : Use ATP-competitive binding assays (e.g., fluorescence polarization) to screen against kinase panels (e.g., EGFR, VEGFR).

- Molecular Docking : Perform simulations with AutoDock Vina to predict binding modes, prioritizing hydrophobic interactions with the 4-methylphenyl group .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.